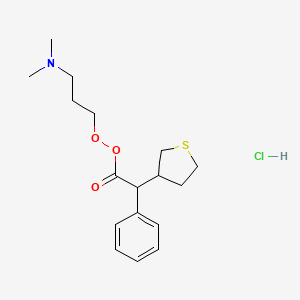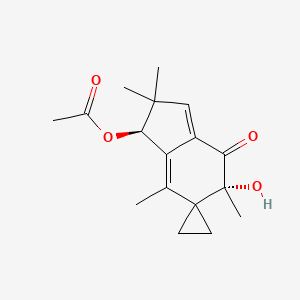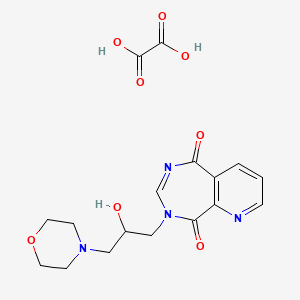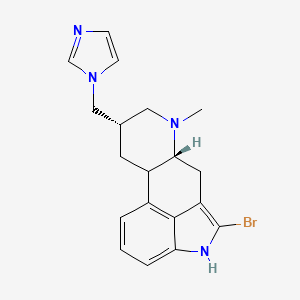
Nonasodium hydrogen (((phosphonatomethyl)imino)bis(ethane-2,1-diylnitrilobis(methylene)))tetrakisphosphonate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Nonasodium hydrogen (((phosphonatomethyl)imino)bis(ethane-2,1-diylnitrilobis(methylene)))tetrakisphosphonate is a complex chemical compound with the molecular formula C₉H₁₉N₃Na₉O₁₅P₅ and a molecular weight of 771.035 g/mol . This compound is known for its unique structure, which includes multiple phosphonate groups, making it a valuable agent in various industrial and scientific applications.
Preparation Methods
The synthesis of nonasodium hydrogen (((phosphonatomethyl)imino)bis(ethane-2,1-diylnitrilobis(methylene)))tetrakisphosphonate typically involves the reaction of phosphonic acid derivatives with ethylenediamine and formaldehyde under controlled conditions . The reaction is carried out in an aqueous medium, and the pH is carefully adjusted to ensure the formation of the desired product. Industrial production methods may involve large-scale reactors and continuous processing to achieve high yields and purity.
Chemical Reactions Analysis
Nonasodium hydrogen (((phosphonatomethyl)imino)bis(ethane-2,1-diylnitrilobis(methylene)))tetrakisphosphonate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of higher oxidation state products.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride, resulting in the formation of reduced phosphonate derivatives.
Substitution: The compound can undergo substitution reactions with nucleophiles, leading to the replacement of specific functional groups.
Common reagents used in these reactions include hydrogen peroxide for oxidation, sodium borohydride for reduction, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
Nonasodium hydrogen (((phosphonatomethyl)imino)bis(ethane-2,1-diylnitrilobis(methylene)))tetrakisphosphonate has a wide range of scientific research applications, including:
Chemistry: Used as a chelating agent to bind metal ions in various chemical processes.
Biology: Employed in biochemical assays to study enzyme activities and metal ion interactions.
Medicine: Investigated for its potential use in drug delivery systems and as a therapeutic agent for certain medical conditions.
Industry: Utilized in water treatment processes to prevent scale formation and corrosion.
Mechanism of Action
The mechanism of action of nonasodium hydrogen (((phosphonatomethyl)imino)bis(ethane-2,1-diylnitrilobis(methylene)))tetrakisphosphonate involves its ability to chelate metal ions. The multiple phosphonate groups in the compound can form stable complexes with metal ions, effectively sequestering them and preventing unwanted reactions. This chelation process is crucial in applications such as water treatment and biochemical assays .
Comparison with Similar Compounds
Nonasodium hydrogen (((phosphonatomethyl)imino)bis(ethane-2,1-diylnitrilobis(methylene)))tetrakisphosphonate is unique due to its high sodium content and multiple phosphonate groups. Similar compounds include:
Nonapotassium hydrogen (((phosphonatomethyl)imino)bis(ethane-2,1-diylnitrilobis(methylene)))tetrakisphosphonate: Similar structure but with potassium ions instead of sodium.
Phosphonic acid derivatives: Compounds with fewer phosphonate groups and different metal ions.
These similar compounds share some properties but differ in their specific applications and effectiveness in various processes.
Properties
CAS No. |
93841-75-9 |
|---|---|
Molecular Formula |
C9H19N3Na9O15P5 |
Molecular Weight |
771.04 g/mol |
IUPAC Name |
nonasodium;[bis[2-[bis(phosphonatomethyl)amino]ethyl]amino]methyl-hydroxyphosphinate |
InChI |
InChI=1S/C9H28N3O15P5.9Na/c13-28(14,15)5-10(1-3-11(6-29(16,17)18)7-30(19,20)21)2-4-12(8-31(22,23)24)9-32(25,26)27;;;;;;;;;/h1-9H2,(H2,13,14,15)(H2,16,17,18)(H2,19,20,21)(H2,22,23,24)(H2,25,26,27);;;;;;;;;/q;9*+1/p-9 |
InChI Key |
LSQTZDWXOCRSTA-UHFFFAOYSA-E |
Canonical SMILES |
C(CN(CP(=O)([O-])[O-])CP(=O)([O-])[O-])N(CCN(CP(=O)([O-])[O-])CP(=O)([O-])[O-])CP(=O)(O)[O-].[Na+].[Na+].[Na+].[Na+].[Na+].[Na+].[Na+].[Na+].[Na+] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


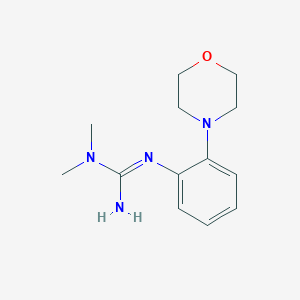
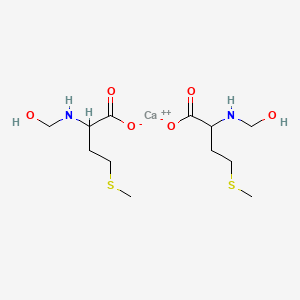
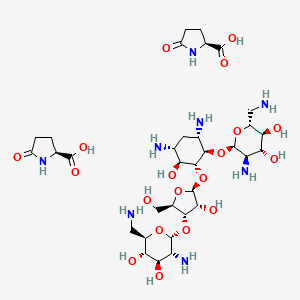

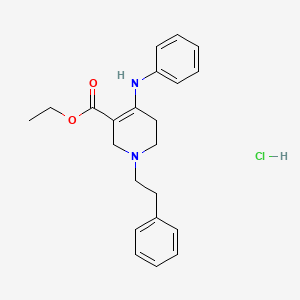
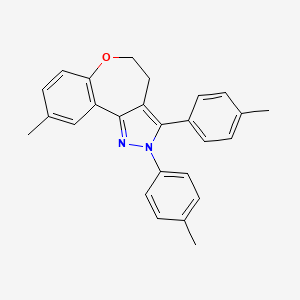

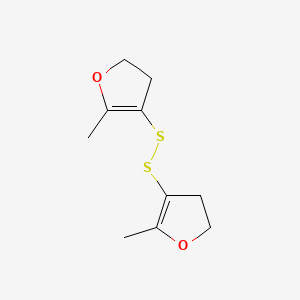
![9-amino-1,2,3,9-tetrahydropyrrolo[2,1-b]quinazolin-1-ol;(Z)-but-2-enedioic acid](/img/structure/B12754612.png)
